1-Methyl-3,4-dihydroquinolin-2(1H)-one 1-Methyl-3,4-dihydroquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 826-72-2
VCID: VC2419767
InChI: InChI=1S/C10H11NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3
SMILES: CN1C(=O)CCC2=CC=CC=C21
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol

1-Methyl-3,4-dihydroquinolin-2(1H)-one

CAS No.: 826-72-2

Cat. No.: VC2419767

Molecular Formula: C10H11NO

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3,4-dihydroquinolin-2(1H)-one - 826-72-2

Specification

CAS No. 826-72-2
Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
IUPAC Name 1-methyl-3,4-dihydroquinolin-2-one
Standard InChI InChI=1S/C10H11NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3
Standard InChI Key GRDNENMVSPDQBD-UHFFFAOYSA-N
SMILES CN1C(=O)CCC2=CC=CC=C21
Canonical SMILES CN1C(=O)CCC2=CC=CC=C21

Introduction

1-Methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone family. It is characterized by its molecular formula C10H11NO and a molecular weight of 161.20 g/mol . This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Biological Activities

1-Methyl-3,4-dihydroquinolin-2(1H)-one and its derivatives have been studied for their biological activities, including antioxidant and anticholinesterase properties. These activities suggest potential applications in reducing oxidative stress and modulating neurotransmitter levels.

Comparison with Similar Compounds

1-Methyl-3,4-dihydroquinolin-2(1H)-one can be compared with other quinoline derivatives, such as quinoline itself and 2-methylquinoline, which differ in their substitution patterns. The presence of a methyl group at the 1-position and a carbonyl group at the 2-position in 1-Methyl-3,4-dihydroquinolin-2(1H)-one imparts distinct chemical and biological properties compared to these analogs.

Data Table: Key Information

PropertyDescription
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
CAS Number826-72-2
SMILES NotationCN1C(=O)CCC2=CC=CC=C21
Biological ActivitiesAntioxidant, potential anticholinesterase activity

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